4-(tert-Butyl)-2-(4-fluorophenyl)pyridine
Overview
Description
4-(tert-Butyl)-2-(4-fluorophenyl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butyl group and a fluorophenyl group
Preparation Methods
The synthesis of 4-(tert-Butyl)-2-(4-fluorophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and tert-butylpyridine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Synthetic Route: A common synthetic route involves the condensation of 4-fluorobenzaldehyde with tert-butylpyridine under reflux conditions, followed by purification steps to isolate the desired product.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-(tert-Butyl)-2-(4-fluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the fluorophenyl group can be replaced by other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. Major products formed from these reactions include various substituted pyridines and fluorophenyl derivatives.
Scientific Research Applications
4-(tert-Butyl)-2-(4-fluorophenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-(4-fluorophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The tert-butyl and fluorophenyl groups contribute to its binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
4-(tert-Butyl)-2-(4-fluorophenyl)pyridine can be compared with other similar compounds, such as:
4-(tert-Butyl)-2-(4-chlorophenyl)pyridine: Similar in structure but with a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.
4-(tert-Butyl)-2-(4-bromophenyl)pyridine:
4-(tert-Butyl)-2-(4-methylphenyl)pyridine: Features a methyl group, resulting in variations in its chemical behavior and uses.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions in various applications.
Properties
IUPAC Name |
4-tert-butyl-2-(4-fluorophenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-15(2,3)12-8-9-17-14(10-12)11-4-6-13(16)7-5-11/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHQDNUUXRTACV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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